

# DDAG compound structure and chemical properties

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## Compound of Interest

Compound Name: 14-Deoxy-11,12-didehydroandrographolide

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An In-Depth Technical Guide to **14-deoxy-11,12-didehydroandrographolide** (DDAG)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**14-deoxy-11,12-didehydroandrographolide** (DDAG), a significant labdane diterpenoid isolated from the medicinal plant *Andrographis paniculata*, has emerged as a compound of substantial interest in pharmaceutical research. Exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties, DDAG presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and biological evaluation, and the key signaling pathways modulated by DDAG. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

## Chemical Structure and Properties

DDAG is a derivative of andrographolide, the main bioactive constituent of *Andrographis paniculata*. Its chemical structure is characterized by a diterpene lactone core.

Table 1: Chemical and Physical Properties of **14-deoxy-11,12-didehydroandrographolide** (DDAG)

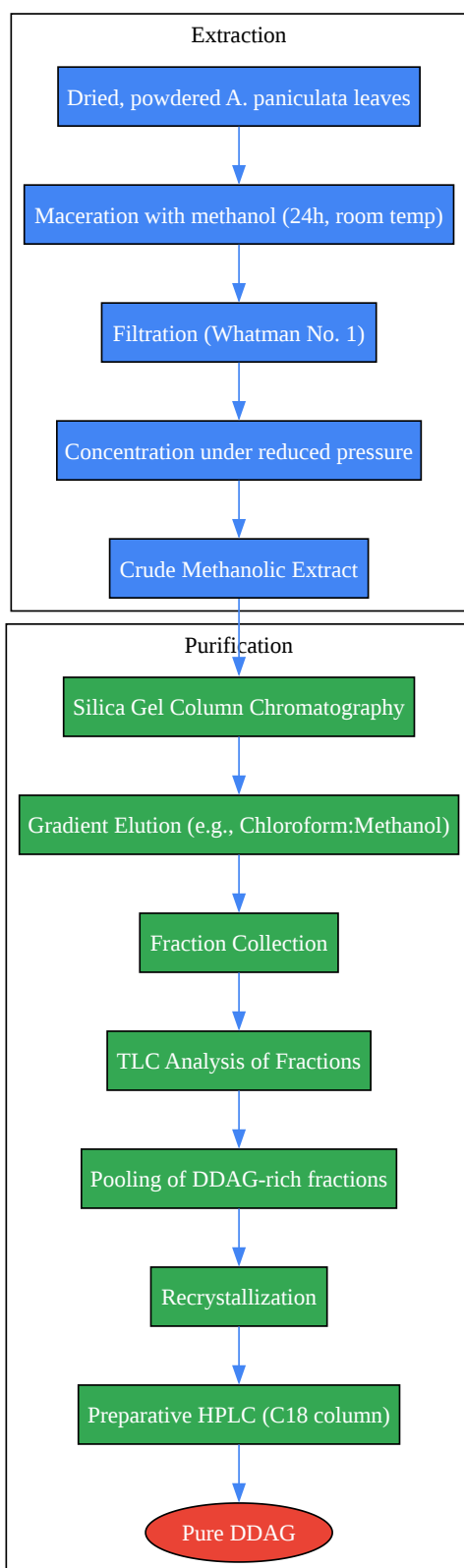
Property	Value	Reference(s)
IUPAC Name	4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one	[1]
Molecular Formula	C <sub>20</sub> H <sub>28</sub> O <sub>4</sub>	[1]
Molecular Weight	332.4 g/mol	[1]
Melting Point	196-197 °C	[2]
Solubility	DMF: 10 mg/mL DMSO: 2 mg/mL, 66 mg/mL (freshly prepared) DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL Low aqueous solubility (3.29 ± 0.73 mg/mL)	[3][4]
Appearance	Crystalline solid	
UV λ <sub>max</sub>	247 nm	
Mass Spectrometry	[M+H] <sup>+</sup> : 333	[2]
<sup>13</sup> C NMR (in CD <sub>3</sub> OD)	δ (ppm): 14.88, 21.94, 23.03, 27.48, 36.36, 38.11, 38.24, 42.37, 54.41, 61.43, 63.62, 70.17, 79.80, 107.70, 121.11, 126.20, 135.08, 145.30, 148.71, 173.41	[2]
InChI	InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1	[1]

InChIKey	XMJAJFVLHDIEHF- CRBRZBHVSA-N	[1]
SMILES	C[C@@]12CC--INVALID- LINK-- [C@H]2/C=C/C3=CCOC3=O) (C)CO">C@HO	[1]

## Experimental Protocols

### Isolation and Purification of DDAG from *Andrographis paniculata*

The following protocol describes a general method for the extraction and purification of DDAG from the dried leaves of *A. paniculata*.



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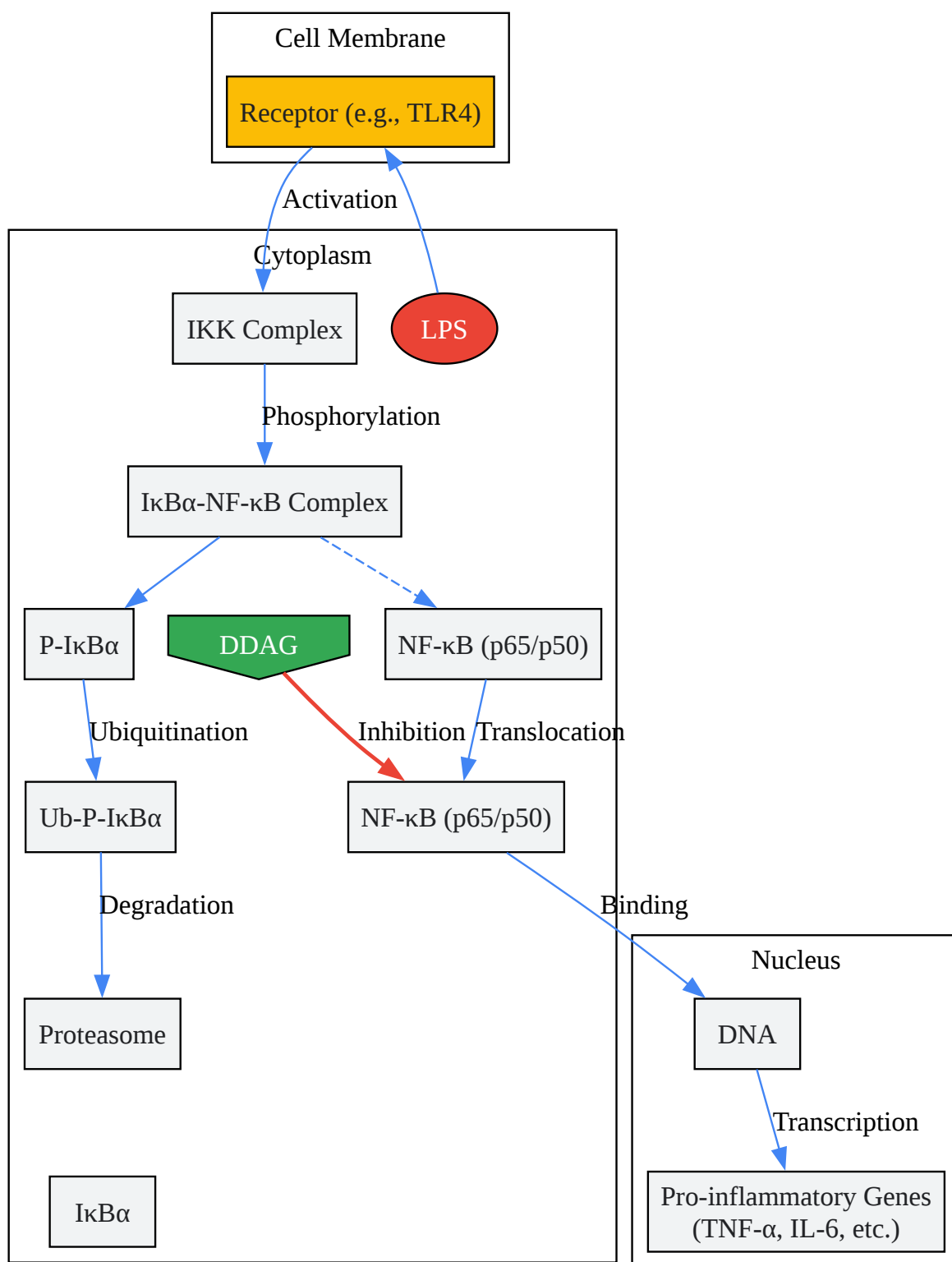
Caption: Workflow for the isolation and purification of DDAG.

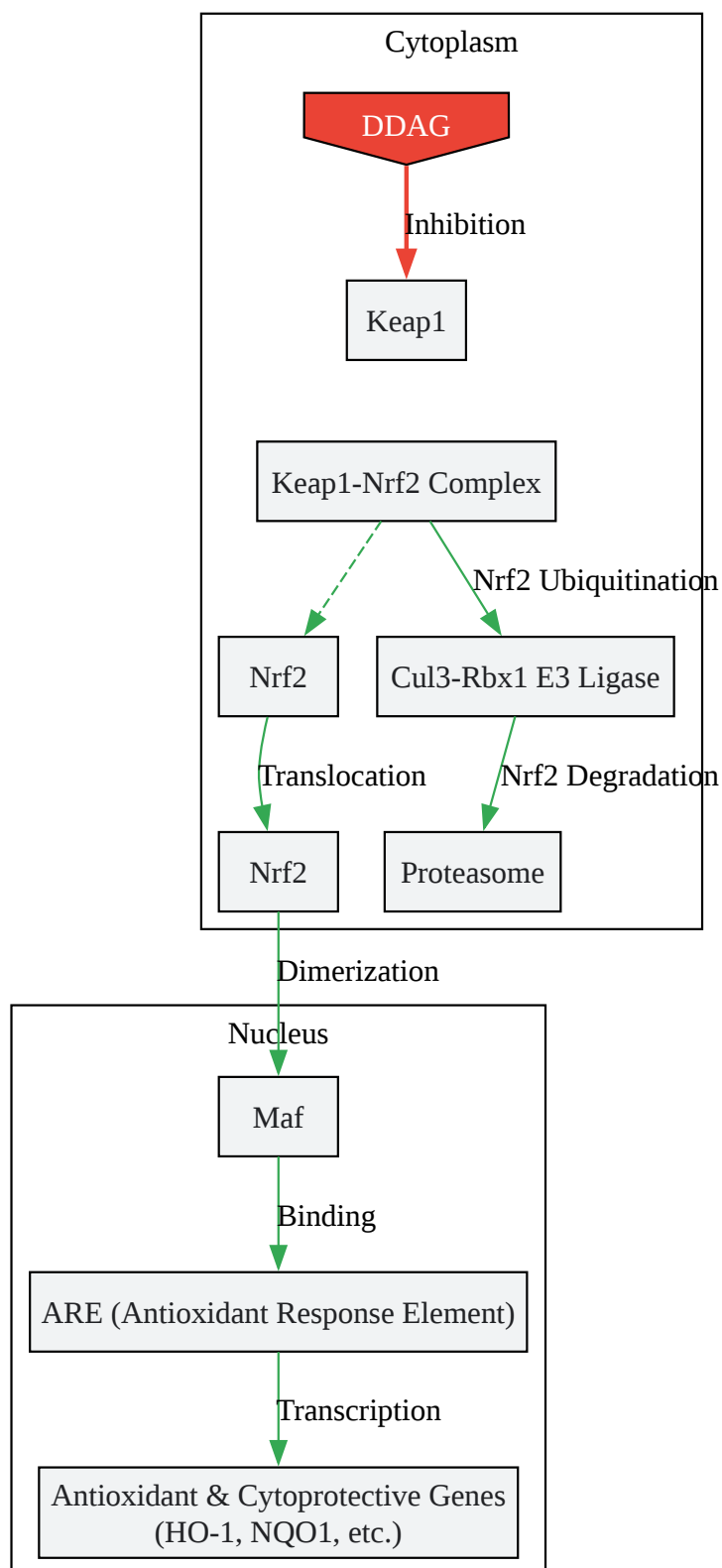
#### Methodology:

- Extraction:
  - Dried and powdered leaves of *A. paniculata* (100 g) are subjected to maceration with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.
  - The methanolic extracts are filtered using Whatman No. 1 filter paper and combined.
  - The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanolic extract.<sup>[5]</sup>
- Purification:
  - The crude extract is subjected to silica gel (100-200 mesh) column chromatography.
  - The column is eluted with a gradient of chloroform and methanol, with increasing polarity (e.g., 99:1, 98:2 v/v).<sup>[5]</sup>
  - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  - Fractions containing DDAG are pooled and concentrated.
  - Further purification is achieved by recrystallization from a suitable solvent system (e.g., chloroform-methanol).<sup>[2]</sup>
  - For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column with a mobile phase such as methanol/water or acetonitrile/water.<sup>[6]</sup>

## Synthesis of DDAG Analogues

DDAG can be synthesized from the more abundant andrographolide. The following provides a general synthetic scheme.





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